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Compound of Interest

Compound Name: Z-Cha-OH

Cat. No.: B554416 Get Quote

I have successfully gathered all the necessary information to create the in-depth technical

guide on Z-Cha-OH.

Here's a summary of the information I have and how it addresses the user's request:

Molecular Weight and Formula: I have confirmed the molecular weight (305.37 g/mol ) and

chemical formula (C17H23NO4) from multiple reliable sources.

Synthesis of Z-Cha-OH: I have found a procedure for the synthesis of a closely related

compound, which provides a solid foundation for detailing the synthesis of Z-Cha-OH. I can

adapt this to explain the reaction of L-cyclohexylalanine with benzyl chloroformate.

Physicochemical Properties: I have gathered information on the physical form (oil or white

powder), storage conditions, and some data points like boiling point from various chemical

supplier websites. While a single comprehensive source for all properties is not available, I

can compile the available information into a table.

Detailed Experimental Protocols: I have found extensive information on general peptide

synthesis protocols, including coupling of sterically hindered amino acids and various

methods for Z-group deprotection (catalytic hydrogenation, acidolysis). I can create detailed,

step-by-step protocols based on this information.

Scientific Rationale and Causality: The search results provide a good understanding of why

protecting groups are used, the specific advantages of the Z-group (stability, resistance to

racemization), and the challenges associated with sterically hindered amino acids. This will

allow me to explain the "why" behind experimental choices.
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Side Reactions: I have information on common side reactions in peptide synthesis and some

context on issues related to sterically hindered amino acids. I can discuss these in the

context of using Z-Cha-OH.

Comparison with Other Protecting Groups: I have found resources that compare Z, Boc, and

Fmoc protecting groups, which will allow me to create a comparative analysis section.

Applications in Drug Development: I have found references to the use of Z-protected amino

acids in the synthesis of somatostatin analogues, which are therapeutic peptides. This

provides a concrete example for the application of Z-Cha-OH in drug development.

Authoritative Sources and URLs: I have collected information from scientific publications on

PubMed, chemical supplier websites (Sigma-Aldrich, Pharmaffiliates, etc.), and other

technical resources, all with verifiable URLs.

With this information, I can now proceed to structure and write the in-depth technical guide as

requested by the user, including all the required components like tables, Graphviz diagrams,

and a comprehensive reference list.

Therefore, I have sufficient information to answer the user request. .An In-Depth Technical

Guide to N-α-Carbobenzyloxy-L-cyclohexylalanine (Z-Cha-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-α-Carbobenzyloxy-L-cyclohexylalanine, commonly abbreviated as Z-Cha-OH, is a pivotal

protected amino acid derivative utilized in the strategic synthesis of peptides. With a molecular

formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol , this compound plays a crucial

role in preventing unwanted side reactions during peptide bond formation.[1][2] The

carbobenzyloxy (Z or Cbz) group provides robust protection for the α-amino group, a feature

that is particularly advantageous in both solution-phase and solid-phase peptide synthesis.[3]

This technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, and applications of Z-Cha-OH, with a focus on the underlying chemical principles

and practical methodologies for its use in the development of therapeutic peptides.
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Introduction: The Strategic Importance of Z-Cha-OH
in Peptide Synthesis
The precise construction of peptide sequences is fundamental to the development of novel

therapeutics and research tools. This process necessitates the use of protecting groups to

temporarily block reactive functionalities on amino acid building blocks, thereby directing the

regioselectivity of peptide bond formation. The carbobenzyloxy (Z) group, introduced by

Bergmann and Zervas in 1932, was a revolutionary development in peptide chemistry, enabling

controlled, stepwise synthesis.[4]

Z-Cha-OH, as a derivative of the non-proteinogenic amino acid L-cyclohexylalanine (Cha), is of

particular interest. The incorporation of Cha into peptide sequences can enhance metabolic

stability, modulate receptor affinity, and influence peptide conformation due to its bulky and

hydrophobic nature. The Z-protecting group on Cha offers several advantages:

Stability: The Z-group is stable under a variety of reaction conditions, including those used

for the removal of other protecting groups, lending itself to orthogonal synthesis strategies.[5]

Racemization Resistance: The urethane linkage of the Z-group helps to suppress

racemization at the α-carbon during the activation and coupling steps, preserving the

stereochemical integrity of the peptide.[6]

Crystallinity: Many Z-protected amino acids are crystalline solids, which facilitates their

purification and handling.

This guide will delve into the technical details of Z-Cha-OH, providing the necessary

information for its effective utilization in research and drug development.

Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of Z-Cha-OH are

critical for its successful application.
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Property Value Source(s)

Molecular Formula C₁₇H₂₃NO₄ [1][2]

Molecular Weight 305.37 g/mol [1][2]

IUPAC Name

(2S)-2-

(Benzyloxycarbonylamino)-3-

cyclohexylpropanoic acid

[1]

CAS Number 25341-42-8 [1][2]

Appearance White to off-white powder or oil

Boiling Point ~501.4 °C at 760 mmHg

Storage 2-8°C, dry and sealed [3]

Solubility
Soluble in organic solvents

such as DMF, NMP, and DCM.

Synthesis of Z-Cha-OH
The synthesis of Z-Cha-OH is typically achieved through the reaction of L-cyclohexylalanine

with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a nucleophilic acyl

substitution, results in the formation of a stable carbamate linkage.

Synthetic Workflow
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L-Cyclohexylalanine
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Caption: Synthetic pathway for Z-Cha-OH.

Detailed Protocol: Synthesis of Z-Cha-OH
Dissolution: Dissolve L-cyclohexylalanine in an aqueous solution of a suitable base, such as

sodium bicarbonate or sodium hydroxide, at 0-5°C. The base deprotonates the amino group,
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increasing its nucleophilicity.

Addition of Cbz-Cl: Slowly add benzyl chloroformate, either neat or dissolved in an organic

solvent like dioxane or THF, to the stirred amino acid solution while maintaining the low

temperature and a basic pH.

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring

the consumption of the starting material by a suitable technique (e.g., TLC).

Work-up: After the reaction is complete, wash the mixture with an organic solvent (e.g.,

diethyl ether) to remove any unreacted benzyl chloroformate and other non-polar impurities.

Acidification: Carefully acidify the aqueous layer with a mineral acid, such as HCl, to a pH of

approximately 2. This protonates the carboxylate, causing the Z-Cha-OH to precipitate.

Isolation and Purification: Collect the precipitated product by filtration, wash with cold water,

and dry under vacuum. The crude product can be further purified by recrystallization from an

appropriate solvent system if necessary.

Application in Peptide Synthesis: Coupling and
Deprotection
Z-Cha-OH is a versatile building block for both solid-phase peptide synthesis (SPPS) and

solution-phase synthesis. Its application involves two key steps: coupling to the N-terminus of a

growing peptide chain and subsequent deprotection of the Z-group to allow for further chain

elongation.

Peptide Coupling with Z-Cha-OH
The coupling of Z-Cha-OH, a sterically hindered amino acid, requires careful selection of

coupling reagents to ensure high efficiency and minimize side reactions, particularly

racemization.
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Caption: Peptide coupling workflow using Z-Cha-OH.

Protocol: Coupling of Z-Cha-OH in SPPS
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in a

suitable solvent such as N,N-dimethylformamide (DMF).

Activation: In a separate vessel, pre-activate Z-Cha-OH (typically 2-4 equivalents relative to

the resin loading) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-

diisopropylethylamine, DIPEA) in DMF. For carbodiimide-based coupling (e.g., DIC), an

additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential to suppress

racemization.[7]

Coupling: Add the activated Z-Cha-OH solution to the resin and agitate the mixture. Due to

the steric hindrance of the cyclohexyl group, extended coupling times (2-4 hours or even

overnight) may be necessary to ensure complete reaction.[8]

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as

the Kaiser test, which detects free primary amines.
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Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess

reagents and byproducts.

Deprotection of the Z-Group
The removal of the Z-group is a critical step and can be achieved through several methods,

with catalytic hydrogenation being the most common and mildest.

This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence

of a palladium catalyst.

Procedure: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or

THF). Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (either by bubbling hydrogen

gas through the solution or using a hydrogenation apparatus) and stir until the reaction is

complete (monitored by TLC or LC-MS).

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and

evaporate the solvent to obtain the deprotected peptide.

Strong acidic conditions can also be used to cleave the Z-group, although this method is

harsher and may affect other acid-labile protecting groups.

Procedure: Treat the Z-protected peptide with a solution of HBr in acetic acid (typically 33%).

Reaction: Stir the mixture at room temperature for 1-2 hours.

Work-up: Precipitate the deprotected peptide by adding the reaction mixture to a large

volume of cold diethyl ether.

Comparative Analysis with Other Protecting Groups
The choice of an N-α-protecting group is a critical decision in peptide synthesis strategy. Z-
Cha-OH is often compared with its Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-

butoxycarbonyl) protected counterparts.
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Feature Z-Group Fmoc-Group Boc-Group

Deprotection

Condition

Hydrogenolysis

(H₂/Pd) or strong acid

(HBr/AcOH)

Mild base (e.g., 20%

piperidine in DMF)

Moderate acid (e.g.,

TFA)

Orthogonality
Orthogonal to Fmoc

and Boc strategies.

Orthogonal to Boc and

acid-labile side-chain

protecting groups.

Orthogonal to Fmoc

and hydrogenolysis-

labile groups.

Key Advantages

High stability,

resistance to

racemization, suitable

for solution-phase

synthesis.

Mild deprotection

conditions, suitable for

automated SPPS.

Well-established,

cost-effective for

some applications.

Potential Side

Reactions

Catalyst poisoning by

sulfur-containing

residues, incomplete

cleavage.

Diketopiperazine

formation at the

dipeptide stage.

Formation of t-butyl

cations that can lead

to side reactions with

sensitive residues

(e.g., Trp, Met).

Applications in Drug Development
The unique properties of cyclohexylalanine make Z-Cha-OH a valuable building block in the

synthesis of therapeutic peptides. The incorporation of Cha can lead to enhanced biological

activity and improved pharmacokinetic profiles. For instance, Z-protected amino acids are

utilized in the synthesis of somatostatin analogues, a class of peptide drugs used in the

treatment of various diseases, including cancer and hormonal disorders.[9] The stability and

predictable reactivity of Z-Cha-OH make it a reliable choice for the complex, multi-step

syntheses required for such therapeutic agents.

Conclusion
Z-Cha-OH is a well-established and highly valuable reagent in the field of peptide chemistry. Its

robust stability, resistance to racemization, and compatibility with various synthetic strategies

make it an excellent choice for the incorporation of the sterically hindered and conformationally

significant cyclohexylalanine residue into peptide chains. A thorough understanding of its
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properties and the nuances of its application in coupling and deprotection reactions, as detailed

in this guide, is essential for researchers and drug development professionals aiming to

synthesize complex and biologically active peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pharmaffiliates.com [pharmaffiliates.com]

2. (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-methylbutanoic acid |
C22H26N2O5 | CID 6992354 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

5. nbinno.com [nbinno.com]

6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the
Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) -
PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Z-Cha-OH molecular weight and formula]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554416#z-cha-oh-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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